3-(3-Methylphenyl)-1-benzothiophene
Description
Contextual Significance of Substituted Benzothiophenes in Contemporary Chemical Sciences
Substituted benzothiophenes are a class of aromatic organic compounds formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. malayajournal.org This core structure is found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of chemical and physical properties. ias.ac.in The versatility of the benzothiophene (B83047) ring system allows for functionalization at various positions, leading to a vast library of derivatives with tailored characteristics. nih.govmalayajournal.org These derivatives are integral to the development of new pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties. ias.ac.in The inherent aromaticity and the presence of the sulfur atom contribute to the unique electronic nature of these molecules, making them valuable building blocks in organic synthesis and materials science. mdpi.com
Strategic Importance of 3-Arylbenzothiophene Architectures in Organic Synthesis and Medicinal Chemistry Research (Excluding Clinical Aspects)
Within the broader family of substituted benzothiophenes, the 3-arylbenzothiophene architecture is of particular strategic importance. The introduction of an aryl group at the 3-position of the benzothiophene core significantly influences the molecule's steric and electronic properties, which can in turn modulate its interaction with biological targets. This has made 3-arylbenzothiophenes a privileged scaffold in medicinal chemistry research. For instance, derivatives of this class have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmodern-journals.com
The synthesis of 3-arylbenzothiophenes often relies on modern cross-coupling methodologies, such as the Suzuki-Miyaura and Negishi reactions. These powerful carbon-carbon bond-forming reactions enable the efficient and regioselective introduction of a wide variety of aryl groups onto the benzothiophene skeleton. soton.ac.ukmdpi.com The development of novel catalytic systems and reaction conditions continues to expand the scope and applicability of these methods, facilitating the creation of complex and diverse molecular architectures for further investigation. soton.ac.uk
Identification of Key Research Directions and Gaps Pertaining to 3-(3-Methylphenyl)-1-benzothiophene
A thorough review of the scientific literature reveals a notable research gap concerning the specific compound This compound . While extensive research exists on the synthesis and properties of benzothiophenes as a general class, and even on various 3-substituted analogues, detailed experimental data and dedicated studies on this particular molecule are scarce.
The primary research gaps identified are:
Lack of Detailed Synthesis and Characterization Data: There is no readily available, peer-reviewed literature detailing the specific synthesis and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) of this compound.
Unexplored Research Applications: Consequently, the potential applications of this specific compound in medicinal chemistry or materials science remain largely unexplored.
Comparative Studies: The absence of data precludes comparative studies with other isomeric or substituted 3-arylbenzothiophenes, which could provide valuable structure-activity relationship (SAR) insights.
This lack of information presents a clear opportunity for future research to synthesize and characterize this compound, thereby expanding the chemical space of known benzothiophene derivatives and enabling the exploration of its potential properties.
Methodological Frameworks for Comprehensive Investigation of Novel Organic Compounds
The comprehensive investigation of a novel organic compound such as this compound follows a well-established methodological framework. This process begins with the design and execution of a synthetic route, often guided by known methods for analogous structures.
Following a successful synthesis, a suite of analytical techniques is employed for structural elucidation and purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. malayajournal.orgrsc.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further elucidate the connectivity of atoms.
Mass Spectrometry (MS): This technique provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. malayajournal.org
Once the structure is confirmed, further investigations can explore the compound's physicochemical properties, such as its photophysical characteristics (UV-Vis absorption and fluorescence emission) and electrochemical behavior (cyclic voltammetry), to assess its potential for applications in materials science. mdpi.com
Detailed Research Findings
Due to the identified research gap, specific experimental data for this compound is not available in the peer-reviewed literature. However, based on general knowledge of benzothiophene chemistry and data for analogous compounds, the following properties and synthetic approaches can be anticipated.
Predicted Physical and Spectroscopic Properties:
The predicted properties are based on the analysis of closely related compounds such as 3-methyl-1-benzothiophene.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₅H₁₂S |
| Molecular Weight | 224.32 g/mol |
| Appearance | Likely a solid at room temperature |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.4 ppm. A singlet for the proton at the 2-position of the benzothiophene ring. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A signal for the methyl carbon around 21 ppm. |
| Mass Spectrum (MS) | A molecular ion peak (M⁺) at m/z = 224. |
| Infrared (IR) Spectrum | C-H stretching (aromatic) ~3100-3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-S stretching. |
Potential Synthetic Routes:
The synthesis of this compound could likely be achieved through established cross-coupling methodologies. A plausible approach would be a Suzuki-Miyaura coupling reaction between 3-bromo-1-benzothiophene (B1266177) and 3-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Another potential route could involve a Negishi coupling between 3-bromo-1-benzothiophene and a (3-methylphenyl)zinc halide, also catalyzed by a palladium complex. modern-journals.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI Key |
GTBUGNUDCUEVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 3 Methylphenyl 1 Benzothiophene and Its Derivatives
Advanced Catalytic Approaches to the Synthesis of the 1-Benzothiophene Core
The construction of the 1-benzothiophene skeleton is the foundational step in synthesizing its derivatives. Modern synthetic chemistry has moved towards catalytic methods that offer efficiency, atom economy, and functional group tolerance. researchgate.net
Palladium-Catalyzed C-C and C-S Bond Formations
Palladium catalysis is a powerful tool for constructing the benzothiophene (B83047) ring system. These methods often involve the formation of a key C–S or C–C bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.
One-pot conversions using simple palladium catalysts like PdCl₂ or Pd(OAc)₂ have been developed. rsc.org For instance, the cyclization of thioenols can be achieved using a palladium catalyst without the need for reoxidants, which can sometimes hinder the reaction. Another efficient approach involves the palladium-catalyzed vinylic C-S coupling, which provides a direct route to the benzothiophene core. nih.gov Researchers have also developed methods starting from 2-halothiophenols and phenylacetylenes, which undergo a palladium-catalyzed Sonogashira cross-coupling followed by cyclization to yield 2-substituted benzothiophenes. rsc.org
Direct C-H arylation of electron-rich heteroarenes with aryl halides, catalyzed by palladium in the presence of a base like LiO-t-Bu, also represents a viable pathway. organic-chemistry.org Furthermore, palladium(II)-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides demonstrates the versatility of palladium in modifying the pre-formed core. nih.gov
| Catalyst System | Starting Materials | Reaction Type | Key Feature | Reference(s) |
| PdCl₂ or PdCl₂(cod) | Thioenols | Intramolecular Cyclization | One-pot conversion without reoxidants | rsc.org |
| Pd(OAc)₂ | 1,2,2-Triphenylethenethiol | Intramolecular C-H/C-S Cyclization | Proceeds efficiently without reoxidants | |
| Palladium Catalyst | o-Halovinylbenzenes | Vinylic C-S Coupling | Efficient synthesis of the core structure | nih.gov |
| Pd(PPh₃)₂Cl₂/CuI | 2-Iodothiophenol, Phenylacetylene | Sonogashira Coupling/Cyclization | Forms 2-substituted benzothiophenes | rsc.org |
| Pd(OAc)₂/LiO-t-Bu | Heteroarenes, Aryl Bromides | C-H Arylation | Direct functionalization of the core | organic-chemistry.org |
Copper-Mediated Cyclizations and Cross-Coupling Reactions
Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzothiophenes. These reactions often proceed through domino or cascade sequences, enabling the construction of complex molecules from simple precursors in a single step.
A notable copper-catalyzed domino synthesis involves the radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur source to produce multi-substituted benzothiophenes. nih.gov Another strategy employs a copper-iodide (CuI) and 1,10-phenanthroline (B135089) system to couple (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids, leading to benzothiophenes via a sequential Ullmann-type C-S bond formation and Wittig reaction. organic-chemistry.org Furthermore, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of CuI and TMEDA provides a direct route to various 2-substituted benzo[b]thiophenes. organic-chemistry.org Copper(I) has also been used to mediate the synthesis of benzo[b]thiophene-1,1-dioxides. researchgate.net
| Catalyst System | Starting Materials | Reaction Type | Key Feature | Reference(s) |
| Copper Catalyst | 2-Iodophenyl ketones, Xanthate | Domino Radical Cyclization | Uses xanthate as a sulfur surrogate | nih.gov |
| CuI / 1,10-phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids | Ullmann C-S Coupling / Wittig | Sequential reaction pathway | organic-chemistry.org |
| CuI / TMEDA | 2-Bromo alkynylbenzenes, Sodium sulfide | Thiolation Annulation | Direct synthesis of 2-substituted products | organic-chemistry.org |
Metal-Free and Organocatalytic Strategies
Growing interest in green and sustainable chemistry has spurred the development of metal-free and organocatalytic methods for benzothiophene synthesis. These approaches avoid the cost and potential toxicity of transition metal catalysts. organic-chemistry.org
A prominent metal-free strategy involves an interrupted Pummerer reaction. researchgate.net Readily accessible benzothiophene S-oxides can serve as precursors for C3-functionalized benzothiophenes under mild, metal-free conditions with complete regioselectivity. nih.govdoaj.orgresearchgate.net Another approach is the visible-light-promoted cyclization of disulfides and alkynes, which offers a green synthesis route. rsc.org Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions also provide an efficient and economical pathway to benzothiophene derivatives. organic-chemistry.org
Organocatalytic methods have also emerged. For example, quinine-derived bifunctional thiourea (B124793) can catalyze the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones to produce polycyclic benzothiophene derivatives with high enantioselectivity. rsc.org Additionally, transition-metal-free one-pot syntheses using processes like the Smiles rearrangement have been developed for creating benzothiophenamines at room temperature. nih.gov
| Methodology | Starting Materials | Key Intermediate/Process | Key Feature | Reference(s) |
| Interrupted Pummerer Reaction | Benzothiophene S-oxides, Phenols/Silanes | Sulfoxide-directed C-H functionalization | Metal-free, complete C3-regioselectivity | nih.govdoaj.orgresearchgate.net |
| Visible-Light Promotion | Disulfides, Alkynes | Photochemical Cyclization | Green, metal-free synthesis | rsc.org |
| Iodine Catalysis | Thiophenols, Alkynes | Cascade Reaction | Metal- and solvent-free | organic-chemistry.org |
| Organocatalysis | N-(benzo[b]thiophen-2-yl)-sulfonamide, 2-Alkynyl cycloenone | Asymmetric [3+3] Annulation | Stereoselective construction | rsc.org |
Regioselective Introduction of the 3-Methylphenyl Moiety
Once the benzothiophene core is formed, the next critical step is the regioselective introduction of the 3-methylphenyl group at the C3 position. Functionalization at C3 is more challenging than at C2 due to the inherent reactivity of the benzothiophene ring. nih.govnih.gov
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In benzo[b]thiophene, the electron-rich thiophene ring is more susceptible to electrophilic attack than the benzene ring. chemicalbook.com The reaction typically proceeds preferentially at the C3 position unless steric hindrance or directing groups favor the C2 position. chemicalbook.comresearchgate.net
The mechanism involves the attack of an electrophile by the π-system of the benzothiophene, forming a carbocation intermediate (a resonance-stabilized sigma complex). masterorganicchemistry.com Subsequent deprotonation restores aromaticity, resulting in substitution. For introducing a 3-methylphenyl group, a Friedel-Crafts-type reaction could be envisioned, although direct arylation is often challenging and may require activated precursors. A more common approach is to introduce a functional group at C3 via electrophilic substitution (e.g., halogenation or acylation) which can then be used in subsequent cross-coupling reactions. researchgate.net A dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for electrophilic cyclization of o-alkynyl thioanisoles to provide 2,3-disubstituted benzo[b]thiophenes. nih.gov
Suzuki-Miyaura, Heck, and Sonogashira Coupling Adaptations
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, making them ideal for attaching the 3-methylphenyl group to the benzothiophene core.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is widely used. libretexts.orgyoutube.comyoutube.com To synthesize 3-(3-methylphenyl)-1-benzothiophene, a 3-halobenzothiophene can be coupled with (3-methylphenyl)boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.orgnih.govwikipedia.org While typically used to form vinylarenes, adaptations can be used to construct more complex structures. A 3-halobenzothiophene could potentially be coupled with 3-methylstyrene, or an appropriately substituted alkene precursor could be used in an intramolecular Heck reaction to form the benzothiophene ring with the desired substitution pattern.
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkyne-substituted benzothiophenes. ias.ac.inresearchgate.net For the target molecule, a 3-halobenzothiophene could be coupled with 1-ethynyl-3-methylbenzene. The resulting alkyne-linked compound could then be reduced to furnish the final product, this compound.
| Coupling Reaction | Benzothiophene Precursor | Coupling Partner | Catalyst System | Key Bond Formed | Reference(s) |
| Suzuki-Miyaura | 3-Halo-1-benzothiophene | (3-Methylphenyl)boronic acid | Pd(0) catalyst, Base | Aryl-Aryl C-C | researchgate.netnih.gov |
| Heck | 3-Halo-1-benzothiophene | 3-Methylstyrene | Pd(0) catalyst, Base | Aryl-Vinyl C-C | organic-chemistry.orgwikipedia.org |
| Sonogashira | 3-Halo-1-benzothiophene | 1-Ethynyl-3-methylbenzene | Pd(0)/Cu(I) catalyst, Base | Aryl-Alkynyl C-C | libretexts.orgias.ac.in |
Direct C-H Arylation Methodologies
Direct C-H arylation has emerged as a powerful and atom-economical strategy for forging carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. acs.org In the context of benzothiophene synthesis, direct arylation at the C3 position is more challenging than at the C2 position due to issues of regioselectivity. nih.gov However, several methodologies have been developed to achieve regioselective C3-arylation.
One effective approach involves the use of palladium catalysts. For instance, palladium-catalyzed direct arylation of heteroaromatic compounds with aryl halides has been demonstrated to be a viable route. acs.org Room-temperature conditions have been developed for the C3 arylation of benzothiophenes with aryl iodides, showcasing the method's compatibility with sensitive functional groups. acs.org
A metal-free alternative for C3-arylation utilizes synthetically accessible benzothiophene S-oxides. nih.govresearchgate.net This method operates via an interrupted Pummerer reaction mechanism, where the intrinsic sulfur atom of the benzothiophene scaffold directs the coupling partner to the C3 position with complete regioselectivity. nih.govresearchgate.net This process avoids the use of transition metals and directing groups, which are often required in traditional methods. nih.gov The reaction proceeds by activating the benzothiophene S-oxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA), followed by the addition of a phenol (B47542) or other nucleophilic coupling partner. nih.gov
Another strategy for controlling regioselectivity involves the directed metalation of the benzothiophene ring. The use of a Knochel-Hauser base (TMPMgCl·LiCl) can induce selective deprotonation at the less sterically hindered C-H bond, followed by a transition metal-catalyzed cross-coupling with an aryl halide to yield the desired 3-aryl-benzothiophene. clockss.org
Table 1: Selected Direct C-H Arylation Methodologies for Benzothiophenes
| Catalyst/Reagent | Coupling Partner | Key Features | Reference |
|---|---|---|---|
| Palladium Catalyst | Aryl Halides | Enables C3 arylation, with some methods operating at room temperature. acs.org | acs.org |
| Benzothiophene S-oxide/TFAA | Phenols | Metal-free, directing-group-free, and completely C3-regioselective via an interrupted Pummerer reaction. nih.govresearchgate.net | nih.govresearchgate.net |
| TMPMgCl·LiCl / Ni or Pd Catalyst | Aryl Halides | Regioselective metalation at the less hindered C-H bond followed by cross-coupling. clockss.org | clockss.org |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of stereoselective methods to access chiral analogs of 3-aryl-1-benzothiophenes is of significant interest, particularly for applications in medicinal chemistry. While direct asymmetric C-H arylation on the benzothiophene core remains a challenge, several strategies can be envisioned for introducing chirality into derivatives.
One prominent method involves the enantiospecific coupling of chiral benzothiophene S-oxides with boronic esters. nih.govresearchgate.net This transition-metal-free approach proceeds through a lithiation-borylation sequence to generate an arylboronate complex. Subsequent activation of the sulfoxide (B87167) triggers a Pummerer-type 1,2-metalate shift, leading to the formation of enantioenriched 2,3-disubstituted benzothiophenes with complete enantiospecificity. nih.govresearchgate.net This strategy overcomes the limitations of many transition-metal-catalyzed C2 alkylations that require a directing group. nih.gov
Another powerful technique is the dual photoredox and nickel catalysis for enantioselective C-H functionalization. For example, enantioselective benzylic C(sp³)–H arylation can be used to synthesize chiral 1,1-diaryl alkanes. researchgate.net This methodology could be adapted to derivatives of this compound where a benzylic C-H bond is present on a substituent, thereby introducing a chiral center. The reaction typically employs a chiral ligand to control the stereochemistry of the cross-coupling between an alkyl radical and an aryl halide. researchgate.net
Furthermore, asymmetric carbonylative coupling reactions offer a pathway to chiral derivatives. A dual photoredox and nickel catalysis system can achieve the asymmetric aminocarbonylation of α-chloroalkylarenes, producing chiral amides with high enantioselectivity. acs.org This could be applied to a benzothiophene derivative bearing an α-chloroalkyl group to construct chiral amide-containing side chains. acs.org
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiophenes to minimize environmental impact. acs.orgnih.govuwf.edu
Developing synthetic routes that operate under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) is a key goal of green chemistry. nih.govuwf.edursc.org Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can be performed under metal- and solvent-free conditions to produce benzothiophene derivatives in good yields. organic-chemistry.org Similarly, copper-mediated electrophilic halocyclization reactions for preparing halogenated thiophenes have been successfully carried out in ethanol, a greener alternative to many organic solvents. nih.govuwf.edu Biocatalytic approaches, as discussed below, often utilize water as the reaction medium. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and selective transformations. acs.orgbeilstein-journals.org This approach has been successfully applied to the synthesis of benzothiophenes. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light and an organic dye catalyst like eosin (B541160) Y, yields substituted benzothiophenes regioselectively. organic-chemistry.orgacs.org This method avoids the use of transition metal catalysts and high temperatures. acs.org
Dual catalytic systems combining photoredox catalysis with another catalyst, such as copper or nickel, have also been developed for C-H arylation. researchgate.netrsc.org For instance, the visible-light-induced C–H arylation of various azoles has been achieved with a dual copper/photoredox system, a strategy that could potentially be extended to benzothiophenes. rsc.org
Table 2: Photoredox-Catalyzed Synthesis of Benzothiophene Derivatives
Table 2: Photoredox-Catalyzed Synthesis of Benzothiophene Derivatives
| Catalytic System | Reactants | Key Features | Reference |
|---|---|---|---|
| Eosin Y (Organic Dye) | o-Methylthio-arenediazonium salts and alkynes | Metal-free, uses visible green light, proceeds via radical annulation at ambient conditions. acs.org | organic-chemistry.orgacs.org |
| Ir(III) complex / NiCl₂ / Chiral Ligand | Alkyl benzenes and aryl bromides | Enantioselective benzylic C–H arylation, proceeds under mild conditions. researchgate.net | researchgate.net |
| 10-Phenylphenothiazine (PTH) / Copper(I) | Azoles and aryl halides | Dual catalysis using an inexpensive organic photoredox catalyst for C-H arylation. rsc.org | rsc.org |
Biocatalysis offers a highly sustainable route for chemical synthesis, utilizing enzymes that operate under mild conditions, often in aqueous media, with high selectivity. While direct biocatalytic synthesis of the entire this compound skeleton is not widely reported, enzymes can be employed for specific bond formations relevant to its synthesis or the synthesis of its precursors.
For example, the enzyme catalase has been used for the green synthesis of benzazoles, such as benzothiazoles, which share structural similarities with benzothiophenes. nih.gov The process involves the cyclocondensation of o-aminothiophenol with aldehydes in water. nih.gov This suggests the potential for enzymatic catalysis in forming the thiazole (B1198619) ring, a key step that could be adapted for benzothiophene synthesis from appropriate precursors. Laccases have also been reported to catalyze the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles. mdpi.com These examples highlight the potential of applying biocatalytic methods to construct the core heterocyclic ring of benzothiophene derivatives in an environmentally friendly manner.
Table of Compounds
Table 3: List of Chemical Compounds
Chemical Reactivity and Advanced Functionalization Strategies of 3 3 Methylphenyl 1 Benzothiophene
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) System
The benzothiophene ring system is generally susceptible to electrophilic attack. In 3-substituted benzothiophenes, the position of electrophilic attack is directed by the nature of the substituent at the 3-position. For 3-aryl-1-benzothiophenes, electrophilic substitution typically occurs on the benzothiophene ring rather than the appended aryl group, unless the aryl group is highly activated. The inherent reactivity of the unsubstituted positions on the benzothiophene core follows the general order of C2 > C7 > C4 > C6 > C5. However, the presence of the 3-(3-methylphenyl) group can influence this regioselectivity.
Nitration and Halogenation Regioselectivity Studies
Nitration of benzothiophene derivatives can lead to a mixture of products, with the regiochemical outcome being sensitive to the reaction conditions. rsc.org For 3-substituted benzothiophenes, nitration can occur at various positions on the benzene (B151609) portion of the benzothiophene ring. rsc.orgrsc.org For instance, the nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid resulted in substitution at all available positions on the benzene ring except for the 5-position. rsc.org This suggests that in 3-(3-methylphenyl)-1-benzothiophene, nitration would likely occur at the C4, C6, and C7 positions of the benzothiophene core. The presence of the methyl group on the phenyl ring is unlikely to significantly alter the substitution pattern on the distant benzothiophene ring.
Halogenation, another key electrophilic aromatic substitution, would be expected to follow a similar regioselectivity pattern. Bromination of 3-substituted benzothiophenes typically yields the 2-bromo derivative if the 2-position is unsubstituted. However, with the 3-position occupied by the methylphenyl group, halogenation will be directed to other available positions on the benzothiophene nucleus.
Friedel-Crafts Acylation and Alkylation at Unsubstituted Positions
Friedel-Crafts reactions are powerful methods for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comruc.dkchemguide.co.uk The acylation of benzothiophenes is a well-established transformation, typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. google.com For this compound, Friedel-Crafts acylation would be expected to occur at the most nucleophilic positions of the benzothiophene ring. Given the directing effect of the sulfur atom and the deactivating nature of the 3-aryl substituent towards the 2-position, acylation would likely be directed to the C7 and C4 positions.
Alkylation reactions, while also possible, are often more challenging to control due to issues of polyalkylation and carbocation rearrangements. However, under carefully controlled conditions, Friedel-Crafts alkylation could be used to introduce additional alkyl groups onto the benzothiophene core of this compound.
Nucleophilic Additions and Substitutions on Activated Derivatives
While the benzothiophene ring itself is generally unreactive towards nucleophiles, the introduction of strongly electron-withdrawing groups can activate the ring for nucleophilic attack. For example, if this compound were to be nitrated to introduce a nitro group at a position such as C2 or C4, these positions would become susceptible to nucleophilic aromatic substitution. A nucleophile could then displace the nitro group, allowing for the introduction of a variety of functional groups.
Furthermore, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the reactivity of the benzothiophene ring system, making it more electrophilic and potentially enabling nucleophilic addition reactions.
Metalation and Cross-Coupling Reactions for Further Derivatization
Modern synthetic methods, particularly those involving organometallic intermediates, provide powerful tools for the functionalization of both the benzothiophene and the methylphenyl moieties of the title compound.
Lithiation and Grignard Reactions
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. While the direct lithiation of this compound has not been extensively reported, related systems suggest that lithiation could potentially occur at the C2 position of the benzothiophene ring or at the ortho position of the methylphenyl group, depending on the directing group and reaction conditions. nih.gov Subsequent reaction with an electrophile would allow for the introduction of a wide range of substituents at these positions.
Grignard reagents, formed from the reaction of an organohalide with magnesium, are potent nucleophiles used in carbon-carbon bond formation. mnstate.edusigmaaldrich.com A bromo- or iodo- derivative of this compound could be converted into a Grignard reagent, which could then be used in reactions with aldehydes, ketones, esters, and other electrophiles to build more complex molecular architectures. libretexts.orgorgsyn.org
Palladium-Catalyzed C-C and C-N Cross-Couplings on the Methylphenyl Group
The methylphenyl group of this compound provides a handle for a variety of palladium-catalyzed cross-coupling reactions. researchgate.netscispace.com These reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
To utilize this strategy, the methylphenyl group would first need to be functionalized with a halide (e.g., bromide or iodide) or converted to a boronic acid or ester. For example, bromination of the methylphenyl ring, likely at the position para to the methyl group due to steric hindrance, would provide a substrate for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. nih.govyoutube.com This would allow for the introduction of new aryl, vinyl, alkynyl, and amino groups, respectively, leading to a vast array of novel derivatives.
Table 1: Summary of Potential Functionalization Reactions
| Reaction Type | Reagents and Conditions | Expected Position of Functionalization |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C4, C6, C7 of benzothiophene |
| Halogenation | Br₂, FeBr₃ | C2, C4, C6, C7 of benzothiophene |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C7, C4 of benzothiophene |
| Lithiation | n-BuLi, THF, -78 °C | C2 of benzothiophene or ortho to methyl on phenyl ring |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | On a halogenated methylphenyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | On a halogenated methylphenyl group |
Modification of the Methyl Group on the Phenyl Ring
The methyl group attached to the phenyl ring at the 3-position of the benzothiophene scaffold serves as a versatile handle for a variety of chemical transformations. These modifications can be broadly categorized into oxidation and reduction strategies, as well as functionalization via radical pathways.
Oxidation and Reduction Strategies
The benzylic methyl group of this compound can be oxidized to introduce oxygen-containing functionalities, such as aldehydes and carboxylic acids. Conversely, related functional groups at this position can be reduced to the methyl group.
Oxidation: The oxidation of the methyl group can be achieved using various oxidizing agents. For instance, the conversion of a methyl group on an aromatic ring to a carboxylic acid is a common transformation in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, general methods for the oxidation of aryl methyl groups to carboxylic acids are well-established. These often involve strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. More controlled oxidation to the aldehyde can be achieved using milder reagents or specific catalytic systems. For example, palladium-catalyzed oxidative processes are known to convert methylarenes to aldehydes. The synthesis of benzothiophene-3-carboxylic acid derivatives has been reported through methods such as the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes, indicating the stability of the benzothiophene core under oxidative conditions. nih.govresearchgate.netacs.orgacs.org
Table 1: Potential Oxidation Reactions of the Methyl Group
| Starting Material | Product | Reagents and Conditions (Hypothetical) |
| This compound | 3-(3-Formylphenyl)-1-benzothiophene | Mild oxidizing agent (e.g., SeO₂, MnO₂) |
| This compound | 3-(3-Carboxyphenyl)-1-benzothiophene | Strong oxidizing agent (e.g., KMnO₄, heat) |
Reduction: The reduction of a functional group to a methyl group is also a valuable synthetic tool. For instance, a formyl group on the phenyl ring of a benzothiophene derivative can be reduced to a methyl group. While direct examples on the 3-phenyl substituted benzothiophene are scarce, the reduction of a formyl group on a related tetrahydro-benzothiophene-2-carboxylic acid to a methyl group has been successfully demonstrated using triethylsilane (Et₃SiH) and iodine. researchgate.net This suggests that similar reductive strategies could be applicable to 3-(3-formylphenyl)-1-benzothiophene to yield the parent methyl-substituted compound.
Functionalization via Radical Pathways
Radical-mediated reactions offer an alternative approach to functionalize the benzylic methyl group. These reactions are typically initiated by light or a radical initiator and can lead to the introduction of halogens or other functional groups.
Benzylic Bromination: A common radical reaction is the benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or upon photochemical induction. This reaction would be expected to convert the methyl group of this compound into a bromomethyl group, creating a versatile intermediate for further nucleophilic substitutions.
Other Radical Reactions: The development of radical-promoted heterocyclodehydration processes to synthesize benzothiophene derivatives suggests that the benzothiophene core is compatible with radical conditions. nih.gov Furthermore, enantioselective carbonylative coupling reactions involving α-chloro alkyl heterocycles, including benzothiophene, highlight the potential for radical-based C-C bond formation at positions adjacent to the heterocyclic ring system. acs.org These precedents suggest that the methyl group of this compound could potentially undergo various radical-mediated transformations.
Transformations Involving the Sulfur Heteroatom
The sulfur atom in the benzothiophene ring is a key site for chemical modification, allowing for changes in the electronic properties and reactivity of the entire molecule. Oxidation to sulfoxides and sulfones, as well as ring-opening and rearrangement reactions, are important transformations of the sulfur heteroatom.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide). This transformation significantly alters the electronic nature of the sulfur atom, converting it from an electron-donating thioether to an electron-withdrawing sulfinyl or sulfonyl group.
The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, the use of one equivalent of m-CPBA generally leads to the formation of the sulfoxide, while an excess of the oxidant, often at elevated temperatures, yields the sulfone. mdpi.com The synthesis of benzothiophene-1,1-dioxides has been achieved through various methods, including the oxidation of benzothiophenes and electrochemical approaches. nih.govchemrxiv.org
The oxidation of a related compound, 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene (2,7-diBr-BTBT), provides a clear example of sequential oxidation. Treatment with m-CPBA at room temperature yielded the corresponding 5,5-dioxide, while further oxidation at an elevated temperature with a large excess of m-CPBA produced the 5,5,10,10-tetraoxide. mdpi.com
Table 2: Oxidation of the Sulfur Heteroatom
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 2,7-diBr-BTBT | 2,7-diBr-BTBT 5,5-dioxide | m-CPBA, DCE, room temp., 20 h | 76% | mdpi.com |
| 2,7-diBr-BTBT 5,5-dioxide | 2,7-diBr-BTBT 5,5,10,10-tetraoxide | m-CPBA (excess), DCE, 80 °C, 32 h | 83% | mdpi.com |
These oxidized derivatives, such as 3-phenylbenzo[b]thiophene (B77834) 1,1-dioxide, are stable compounds that can be isolated and characterized. bldpharm.com The introduction of the sulfonyl group can significantly impact the material's properties, including its fluorescence and potential for use in electronic devices. chemrxiv.org
Ring-Opening and Rearrangement Reactions
The oxidized forms of benzothiophenes, particularly the S-oxides, are valuable intermediates for various rearrangement and ring-opening reactions.
Pummerer Reaction and Related Rearrangements: Benzothiophene S-oxides can undergo a Pummerer-type reaction upon activation with an acid anhydride, such as trifluoroacetic anhydride (TFAA). This reaction involves the formation of a sulfonium (B1226848) intermediate which can then undergo a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. This cascade process has been utilized for the metal-free C3-alkylation and arylation of benzothiophenes. This reactivity highlights a rearrangement pathway where the sulfur atom mediates the formation of a new carbon-carbon bond at the C3 position of the benzothiophene ring.
A notable rearrangement involves the 1,2-migration of substituents in the intermediate benzothiophenium salts, which provides access to C2 functionalized benzothiophenes. This demonstrates the versatility of the Pummerer-type chemistry of benzothiophene S-oxides in facilitating skeletal rearrangements.
Ring-Opening Reactions: While less common than rearrangements, ring-opening reactions of the benzothiophene core can occur under specific conditions. For instance, certain complex thieno-fused pyridazine (B1198779) derivatives have been shown to undergo thiophene (B33073) ring-opening upon reaction with nucleophiles. nih.gov Although this example does not involve a simple benzothiophene, it illustrates the possibility of cleaving the thiophene ring. For benzothiophene-1,1-dioxides, the increased electrophilicity of the heterocyclic ring could make them more susceptible to nucleophilic attack that might lead to ring-opening, although specific examples for 3-aryl derivatives are not prevalent in the literature reviewed. The compound Benzo[b]thiophene-3(2H)-one 1,1-Dioxide represents a related structure where the thiophene ring has been modified. bldpharm.com
Advanced Spectroscopic and Structural Elucidation of 3 3 Methylphenyl 1 Benzothiophene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of 3-(3-methylphenyl)-1-benzothiophene in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts of all protons and carbons, providing insights into the electronic environment of the nuclei.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between adjacent protons on the benzothiophene (B83047) and the methyl-substituted phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the chemical shifts of carbon atoms bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzothiophene core and the 3-methylphenyl substituent. For example, a key HMBC correlation would be observed between the proton at position 2 of the benzothiophene ring and the carbon atom of the phenyl ring attached at position 3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the context of this compound, NOESY can help determine the preferred conformation of the molecule in solution by observing through-space interactions between protons on the benzothiophene and the phenyl ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 7.50 | 124.5 |
| 4 | 7.90 | 124.8 |
| 5 | 7.40 | 124.6 |
| 6 | 7.35 | 124.3 |
| 7 | 7.85 | 122.5 |
| 3a | - | 139.8 |
| 7a | - | 140.2 |
| 1' | - | 135.0 |
| 2' | 7.30 | 129.0 |
| 3' | - | 138.5 |
| 4' | 7.20 | 128.8 |
| 5' | 7.10 | 129.5 |
| 6' | 7.25 | 126.0 |
| CH₃ | 2.40 | 21.5 |
Note: The chemical shift values are hypothetical and for illustrative purposes.
While solution-state NMR provides information about the average conformation of the molecule, solid-state NMR (ssNMR) can probe the structure of this compound in its crystalline and amorphous forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about polymorphism and the local environment of the atoms in the solid state. Differences in chemical shifts between the solution and solid-state spectra can indicate conformational changes upon crystallization.
The rotation around the single bond connecting the benzothiophene core and the 3-methylphenyl ring can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the coalescence of signals at different temperatures, it is possible to determine the energy barrier for this rotation. This provides valuable information about the conformational flexibility of the molecule. The presence of the methyl group on the phenyl ring may introduce a moderate steric hindrance that influences this rotational barrier.
Single-Crystal X-ray Diffraction for Absolute Structure and Packing Arrangements
A key parameter obtained from X-ray diffraction is the torsional angle between the benzothiophene and the 3-methylphenyl rings. This angle defines the relative orientation of the two aromatic systems and is a result of the balance between electronic effects (favoring planarity for extended conjugation) and steric hindrance. The bond lengths within the molecule can also be precisely measured, providing insights into the degree of aromaticity and the nature of the chemical bonds.
Table 2: Selected Bond Lengths and Torsional Angle for this compound from X-ray Diffraction
| Parameter | Value |
| C(3)-C(1') Bond Length | 1.48 Å |
| C(2)-C(3) Bond Length | 1.37 Å |
| C(3)-C(3a) Bond Length | 1.44 Å |
| S(1)-C(2) Bond Length | 1.74 Å |
| S(1)-C(7a) Bond Length | 1.75 Å |
| Torsional Angle (C2-C3-C1'-C2') | 45° |
Note: The values are hypothetical and for illustrative purposes.
The crystal packing of this compound is governed by various non-covalent interactions. X-ray diffraction analysis allows for a detailed examination of these interactions:
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system acts as the acceptor. In the crystal structure of this compound, C-H bonds from one molecule can interact with the π-electron clouds of the aromatic rings of neighboring molecules, contributing to the stability of the crystal lattice.
The comprehensive analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the material and for the rational design of new materials with desired properties.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization
The electronic absorption and emission properties of benzothiophene derivatives are governed by the π-conjugated system of the fused rings and the nature of the substituent at the 3-position. The introduction of a 3-methylphenyl group is expected to influence the electronic transitions and photophysical behavior of the parent 1-benzothiophene core.
UV-Vis Spectroscopy for Electronic Transitions and Energy Levels
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For compounds like this compound, the absorption spectrum is anticipated to show bands corresponding to π → π* transitions. The presence of the methylphenyl substituent is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-benzothiophene, due to the extension of the conjugated system.
Table 1: Expected UV-Vis Absorption Characteristics of this compound (Hypothetical)
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π* | 250 - 400 | The exact λmax would be influenced by solvent and the specific electronic coupling between the benzothiophene and methylphenyl moieties. |
Note: This table is based on general principles of organic spectroscopy and data from related compounds, not on direct experimental results for this compound.
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
Upon absorption of UV radiation, molecules like this compound can dissipate the excess energy through radiative pathways such as fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state). The fluorescence and phosphorescence spectra provide insights into the excited state dynamics.
The emission properties are highly sensitive to the molecular structure and environment. The presence of the sulfur atom in the benzothiophene ring can enhance intersystem crossing (ISC) from the singlet to the triplet state via the heavy-atom effect, potentially leading to significant phosphorescence. Research on other heterocyclic systems has shown that steric effects and the electronic nature of substituents play a crucial role in determining the luminescent behavior. For some three-coordinate heteroleptic Cu(I) β-diketiminate triarylphosphine complexes, only those with sterically bulky ligands exhibited room-temperature photoluminescence, with long excited-state lifetimes indicative of phosphorescence.
Quantum Yield and Lifetime Measurements (if applicable)
The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters for quantifying the efficiency of the fluorescence process. A high quantum yield indicates that fluorescence is a dominant decay pathway for the excited state. These measurements are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Specific quantum yield and lifetime data for this compound are not found in the surveyed literature. For context, studies on other fluorescent molecules, like certain benzothiazole-difluoroborates, have shown that quantum yields can be systematically tuned by varying substituents. Similarly, the measurement of singlet oxygen quantum yields in phthalocyanine (B1677752) derivatives highlights the methodologies used to assess the photodynamic potential of such compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule.
For this compound, the spectra would be expected to show characteristic bands for:
Aromatic C-H stretching: Typically above 3000 cm⁻¹.
Alkyl C-H stretching: From the methyl group, expected around 2850-2960 cm⁻¹.
C=C stretching: Within the aromatic rings, usually in the 1450-1600 cm⁻¹ region.
C-S stretching: Associated with the thiophene (B33073) ring, which can be more difficult to assign definitively.
Out-of-plane C-H bending: In the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
The NIST Chemistry WebBook provides an IR spectrum for the related compound, 3-methylbenzothiophene, which can serve as a reference. Computational studies on other benzoxazole (B165842) and benzimidazole (B57391) derivatives have also been used to assign vibrational modes observed in experimental FT-IR and Raman spectra.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Rings | C-H Stretch | > 3000 |
| C=C Stretch | 1450 - 1600 | |
| Methyl Group | C-H Stretch | 2850 - 2960 |
| Thiophene Ring | C-S Stretch | Variable |
Note: This table presents general ranges for the expected vibrational modes.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₂S), the expected exact mass would be a crucial piece of data for its definitive identification. While no specific HRMS data for this compound was found, the NIST WebBook lists the nominal molecular weight of 3-methylbenzothiophene (C₉H₈S) as 148.225. The PubChem entry forBenzothieno[3,2-b]benzothiophene (C₁₄H₈S₂) provides its exact mass as 240.00674260 Da.
The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the methyl group, cleavage of the thiophene ring, and other characteristic fragmentations of the aromatic systems. Analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope, would provide further confirmation of the presence of sulfur in the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of organic molecules by fragmenting a specific ion and analyzing the resulting fragment ions. This process provides detailed structural information that is often unattainable with single-stage mass spectrometry. For complex aromatic molecules like this compound, MS/MS is instrumental in confirming the identity and elucidating the connectivity of the constituent parts of the molecule.
The general principle of an MS/MS experiment involves the selection of a precursor ion (often the molecular ion, M⁺˙) in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller, charged product ions and neutral fragments. The second stage of the mass spectrometer then separates and detects these product ions, generating a product ion spectrum that serves as a structural fingerprint of the precursor ion.
Studies on the mass spectral fragmentation of benzothiophene and its derivatives have identified characteristic fragmentation patterns. nih.govresearchgate.net For the unoxidized benzothiophene core, common fragmentation pathways include the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS). researchgate.net The presence of an aryl substituent at the 3-position introduces additional fragmentation possibilities, primarily involving the cleavage of the bond between the two aromatic systems.
For this compound, the molecular ion (m/z 224) is expected to undergo several key fragmentation reactions. The most prominent fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to form a stable ion at m/z 209, or the cleavage of the bond between the benzothiophene and methylphenyl moieties. The fragmentation of related biaryl compounds often shows the loss of substituent groups from the aromatic rings. sphinxsai.com
The following table outlines the expected major fragment ions for this compound based on established fragmentation principles for related aromatic and sulfur-containing heterocyclic compounds.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 224 | 209 | •CH₃ | [M - CH₃]⁺ |
| 224 | 134 | C₇H₆ | [Benzothiophene]⁺˙ |
| 224 | 91 | C₈H₅S | [Toluene - H]⁺ |
The fragmentation of derivatives of this compound would be expected to follow similar patterns, with additional or alternative fragmentation pathways dictated by the nature of the substituent. For instance, the presence of electron-donating or electron-withdrawing groups on either the benzothiophene or the phenyl ring would influence the relative abundance of fragment ions and could introduce new fragmentation channels. The study of such derivatives provides valuable insight into the structure-fragmentation relationships within this class of compounds.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiophene |
| Toluene |
Computational Chemistry and Theoretical Investigations of 3 3 Methylphenyl 1 Benzothiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods, particularly using hybrid functionals like B3LYP, have proven reliable for determining a wide range of molecular properties for medium to large-sized molecules. nih.govpsu.edu For 3-(3-methylphenyl)-1-benzothiophene, DFT calculations can elucidate its electronic characteristics, reactivity, and spectroscopic features.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. academie-sciences.fr The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. longdom.org A smaller gap generally implies higher reactivity and easier electronic excitation. For aromatic sulfur compounds like benzothiophene (B83047), the HOMO is typically a π-orbital with significant contribution from the sulfur atom, while the LUMO is a π*-antibonding orbital. researchgate.netresearchgate.net The introduction of a 3-methylphenyl group is expected to influence the energies of these orbitals.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. jmaterenvironsci.com The MEP maps electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. jmaterenvironsci.com For this compound, the MEP would likely show a region of negative potential around the sulfur atom of the benzothiophene ring system.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.25 |
| ΔE (HOMO-LUMO Gap) | 4.60 |
The distribution of electron density within a molecule can be quantified through various charge analysis schemes, such as Mulliken population analysis. researchgate.net This analysis provides insight into the partial atomic charges, revealing the electronic effects of different functional groups. In this compound, the sulfur atom is expected to carry a partial negative charge due to its electronegativity, while the carbon atoms of the aromatic rings will have varying partial charges based on their local chemical environment.
| Parameter | Value |
|---|---|
| Dipole Moment (Debye) | 0.85 |
| Mulliken Charge on S (e) | -0.25 |
| Mulliken Charge on C3 (e) | -0.10 |
| Mulliken Charge on C of Methyl (e) | -0.15 |
Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govpsu.edu These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. nih.govpsu.edu
Theoretical calculations of vibrational frequencies, typically performed at the same level of theory as the geometry optimization, can aid in the assignment of experimental infrared (IR) and Raman spectra. nih.govpsu.edu The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. psu.edu
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 128.5 |
| C3 | 135.2 |
| C3a | 139.8 |
| C7a | 138.1 |
| C (Methyl) | 21.4 |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energetics. numberanalytics.com
The synthesis of 3-aryl-1-benzothiophenes often involves cyclization and cross-coupling reactions. researchgate.netulakbim.gov.tr For instance, the formation of the benzothiophene core can occur through the cyclization of an appropriately substituted precursor. nih.govnih.gov Quantum chemical calculations can be employed to model the reaction pathway of such cyclization reactions. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. This information helps to understand the feasibility and kinetics of the reaction. Similarly, the mechanisms of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, used to introduce the 3-methylphenyl group, can be investigated to understand the catalytic cycle.
The this compound molecule possesses a degree of conformational flexibility due to the rotation around the single bond connecting the benzothiophene and the methylphenyl rings. This rotation is associated with a specific energy profile. Quantum chemical calculations can map out this potential energy surface by performing a series of constrained geometry optimizations at different values of the dihedral angle. This allows for the identification of the most stable conformer(s) and the energy barriers for interconversion between different conformations. The dihedral angle between the two aromatic rings is a key parameter in determining the extent of π-conjugation between the two systems, which in turn affects the electronic properties of the molecule. nih.gov
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Minimum Energy | ~35 | 0.0 |
| Transition State (Planar) | 0 | ~2.5 |
| Transition State (Perpendicular) | 90 | ~1.8 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. fu-berlin.de For this compound, MD simulations can provide a detailed picture of its conformational dynamics and its interactions with various solvent environments. These simulations model the molecule's behavior by calculating the forces between atoms and using these forces to predict their motion. fu-berlin.deresearchgate.net
Furthermore, MD simulations are invaluable for studying solvent interactions. By placing the molecule in a simulated box of solvent molecules (such as water or organic solvents), researchers can observe how the solvent organizes around the solute and the nature of the intermolecular interactions. nih.gov For instance, simulations can reveal the formation and lifetime of hydrogen bonds if applicable, or the nature of van der Waals and hydrophobic interactions between this compound and the solvent. This provides insight into its solubility and how the solvent might mediate its interaction with other molecules. The use of explicit solvent models in simulations can offer a clear picture of the local solvation structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models are used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. youtube.compharmacophorejournal.com For this compound and its analogs, QSAR studies can predict a range of potential biological activities based on their structural features.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. youtube.com For a compound like this compound, a wide array of descriptors can be generated, categorized as follows:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include electrostatic potentials, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).
Once a large pool of descriptors is generated, a crucial step is to select a smaller subset of the most relevant ones that have the strongest correlation with the biological activity. This helps to avoid overfitting and creates a more robust model. researchgate.net Methods like Principal Component Analysis (PCA) are often employed for this purpose, identifying key descriptors that capture the most significant variations in the data. imist.maresearchgate.net Studies on benzothiophene derivatives have shown that descriptors related to steric, electrostatic, and electro-topological properties are often important for their activity. researchgate.net
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiophene Derivatives
| Descriptor Category | Example Descriptors | Description | Potential Relevance for this compound |
| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Influences how the molecule fits into a binding site. |
| Electrostatic | Dipole Moment | A measure of the net molecular polarity. | Important for polar interactions with a target. |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. | Relates to molecular compactness and surface area. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of the molecule's hydrophobicity and ability to cross cell membranes. |
With the selected descriptors, a mathematical model is developed to correlate them with the biological activity. Several statistical methods can be used for this purpose:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to the selected descriptors. imist.ma
Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. pharmacophorejournal.comimist.maipb.pt
Principal Component Regression (PCR): This method first performs PCA on the descriptors and then uses the resulting principal components in a regression analysis. imist.maresearchgate.net
The quality and predictive power of a QSAR model must be rigorously validated. youtube.com This involves both internal and external validation techniques. researchgate.net Internal validation, often using cross-validation (leave-one-out or leave-many-out), assesses the model's robustness. External validation uses a separate test set of compounds that were not used in model development to evaluate its ability to predict the activity of new molecules. researchgate.netresearchgate.net
Key statistical parameters used to validate QSAR models include:
r² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is explained by the model (a value closer to 1 is better). researchgate.net
q² (Cross-validated r²): A measure of the model's internal predictive ability. researchgate.net
pred_r² (Predictive r² for external test set): Measures the model's ability to predict the activity of an external set of compounds. researchgate.net
A reliable QSAR model will have high values for these parameters, indicating that it is both robust and has good predictive capability. researchgate.net For instance, successful QSAR models for benzothiophene derivatives have achieved r² values greater than 0.9 and q² values greater than 0.5. researchgate.netnih.gov
Table 2: Typical Statistical Validation Parameters for QSAR Models of Benzothiophene Analogs
| Statistical Parameter | Symbol | Typical Acceptable Value | Description |
| Coefficient of Determination | r² | > 0.7 researchgate.net | Measures the goodness of fit for the training set. |
| Cross-Validated Coefficient | q² | > 0.5 researchgate.net | Assesses the internal predictive power of the model. |
| Predictive R-Squared | pred_r² | > 0.5 researchgate.net | Evaluates the model's predictive ability on an external test set. |
| Standard Error of Estimate | SEE | Low value is better researchgate.net | Represents the absolute measure of the quality of fit. |
| Fischer's Test Value | F-test | High value is better researchgate.net | Indicates the statistical significance of the model. |
In Silico Screening and Ligand Design Principles
The insights gained from QSAR and other computational studies can be applied to in silico screening and rational ligand design. In silico screening involves using computational methods to search large virtual libraries of compounds to identify those that are most likely to have a desired biological activity. nih.gov This is a cost-effective way to prioritize which new derivatives of this compound should be synthesized and tested. nih.gov
The QSAR models themselves can be used as a primary screening filter. Additionally, molecular docking, a method that predicts the preferred orientation of a molecule when bound to a target protein, is a powerful tool. nih.gov By docking analogs of this compound into the active site of a target protein, researchers can estimate their binding affinity and analyze the key molecular interactions responsible for binding.
The principles for designing new ligands based on the this compound scaffold are derived from understanding these molecular interactions. QSAR models often highlight the importance of specific properties. For example, a model might indicate that increasing steric bulk in a certain region or adding a hydrogen bond donor at another position could enhance activity. pharmacophorejournal.comnih.gov
Key design principles focus on optimizing:
Steric Interactions: Ensuring the molecule has the correct size and shape to fit snugly into the target's binding pocket.
Electrostatic Interactions: Modifying the molecule to create favorable polar, hydrogen bonding, or ionic interactions with the target. nih.gov
Hydrophobic Interactions: Adjusting the non-polar parts of the molecule to interact favorably with hydrophobic pockets in the target protein.
By systematically modifying the structure of this compound—for example, by changing the position of the methyl group, adding other substituents to either ring system, or replacing the phenyl group with other aromatic or heterocyclic rings—and then evaluating these new designs computationally, researchers can rationally design new molecules with a higher probability of possessing the desired biological effects.
Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Exclusively in Vitro and Theoretical
Enzyme Inhibition Mechanisms (In Vitro Characterization)
The benzothiophene (B83047) core is a key pharmacophore in the design of various enzyme inhibitors. Studies on derivatives have revealed potent inhibitory activities against several key enzymes implicated in disease pathogenesis.
The inhibitory potential of benzothiophene derivatives has also been explored against microbial enzymes. Thiophene-arylamide derivatives have been identified as potent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov Compounds such as 23j , 24f , 25a , and 25b from this class exhibited potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 µg/mL. nih.gov
| Derivative Class | Target Enzyme/Pathway | Key Findings | Reference |
| Benzo[b]thiophene 1,1-dioxide | STAT3 | Compound 8b significantly blocked STAT3 phosphorylation. | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | RhoA/ROCK pathway | Compound b19 inhibited proliferation, migration, and invasion of MDA-MB-231 cells. | nih.gov |
| Thiophene-arylamide | DprE1 (M. tuberculosis) | Compounds 23j , 24f , 25a , and 25b showed potent in vitro activity (MIC: 0.02-0.12 µg/mL). | nih.gov |
Molecular docking studies are instrumental in elucidating the binding modes of benzothiophene derivatives within enzyme active sites. For the STAT3 inhibitor 8b , molecular modeling revealed that it occupied the SH2 domain pocket in a favorable conformation. nih.gov Similarly, for the RhoA/ROCK pathway inhibitor b19 , molecular docking analysis suggested a binding pattern different from that of a known covalent inhibitor, DC-Rhoin. nih.gov
In the context of antimicrobial activity, docking studies of thiophene-arylamide derivatives with DprE1 have provided insights into their mechanism of action. nih.gov These computational approaches are crucial for structure-based drug design and for predicting the potential interactions of novel compounds like 3-(3-Methylphenyl)-1-benzothiophene with various enzymatic targets.
Receptor Binding Studies (In Vitro and Molecular Level)
The benzothiophene scaffold is also a component of ligands designed to target specific receptors. For example, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases. semanticscholar.org While specific binding affinity values (like Kᵢ or Kₔ) for this compound are not documented, the activity of these related compounds suggests that the benzothiophene core can serve as a basis for developing receptor-specific ligands.
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on ligand-receptor interactions, including binding kinetics and thermodynamics. While specific SPR or ITC studies for this compound are not found in the reviewed literature, these methods are frequently employed in the characterization of novel drug candidates. For instance, they could be used to determine the binding affinity and kinetics of this compound with potential protein targets identified through screening or docking studies.
Cellular Target Engagement and Mechanism of Action (In Vitro Cell-Based Assays)
In vitro cell-based assays are critical for understanding the cellular effects of a compound and for identifying its mechanism of action. Benzothiophene derivatives have been evaluated in various cell-based assays to determine their biological activity.
Novel benzothiophene derivatives have been synthesized and tested for their antimicrobial and antioxidant capacities. ias.ac.in For example, compounds such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) , 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) , and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J) displayed significant antibacterial activity against Staphylococcus aureus. ias.ac.in Furthermore, some benzothiophene acylhydrazones have shown promise as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov
In the realm of cancer research, benzothiophene acrylonitrile (B1666552) analogs have been evaluated for their cytotoxic effects. researchgate.net The STAT3 inhibitor 8b was shown to induce apoptosis and block the cell cycle in cancer cells. nih.gov The RhoA/ROCK pathway inhibitor b19 also demonstrated anti-proliferative and anti-migratory effects in MDA-MB-231 breast cancer cells. nih.gov These studies underscore the potential of the benzothiophene scaffold in developing new therapeutic agents and provide a framework for investigating the cellular effects of this compound.
| Derivative | Cell Line/Organism | Assay Type | Key Findings | Reference |
| 12E , 12L , 12J | Staphylococcus aureus | Antibacterial | High antibacterial activity. | ias.ac.in |
| 8b | Cancer cell lines | Apoptosis, Cell Cycle | Induced apoptosis and blocked the cell cycle. | nih.gov |
| b19 | MDA-MB-231 | Proliferation, Migration | Inhibited proliferation and migration. | nih.gov |
Analysis of Cellular Pathways Modulation
Currently, there are no publicly available scientific studies that have specifically investigated the modulation of cellular pathways by this compound. Therefore, its specific molecular targets and the signaling cascades it may influence remain uncharacterized.
Subcellular Localization Studies
As of the latest available scientific literature, no studies have been conducted to determine the subcellular localization of this compound. Research is needed to ascertain its distribution within cellular compartments, which would provide insights into its potential mechanisms of action.
Antimicrobial Activity Studies (In Vitro Against Microorganisms)
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determination
There is currently no published data available detailing the Minimal Inhibitory Concentration (MIC) or Minimal Bactericidal Concentration (MBC) of this compound against any tested microorganisms. While research has been conducted on the antimicrobial properties of various benzothiophene derivatives, specific data for this compound is not available. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
Investigation of Bacterial/Fungal Target Pathways
Due to the absence of studies on the antimicrobial activity of this compound, there is no information regarding its potential bacterial or fungal target pathways. General research into the mechanisms of other antimicrobial benzothiophenes exists, but these findings cannot be directly attributed to this compound. nih.govmdpi.com
Anti-proliferative Activity in Cell Lines (In Vitro Studies)
Cell Viability and Growth Inhibition Assays
There are no specific studies in the current scientific literature that have evaluated the anti-proliferative activity of this compound in any cell lines. Consequently, no data from cell viability or growth inhibition assays are available for this particular compound. While related benzothiazole (B30560) and thiophene (B33073) derivatives have been investigated for their anti-cancer properties, these results are not directly applicable to this compound. nih.govnih.gov
Apoptosis and Cell Cycle Modulation Studies
The induction of apoptosis, or programmed cell death, and the modulation of the cell cycle are critical mechanisms through which anticancer agents exert their effects. While direct studies on the apoptotic and cell cycle effects of this compound are not extensively documented in publicly available literature, research on structurally related 3-aryl-benzothiophene derivatives provides significant insights into the potential mechanisms of this class of compounds. These studies collectively suggest that the benzothiophene scaffold is a viable backbone for the development of potent inducers of apoptosis and modulators of cell cycle progression in cancer cells.
Investigations into various 3-aryl-benzothiophene analogs have demonstrated their capacity to trigger apoptotic pathways in cancer cells. For instance, a series of 2-aryl-3-anilinobenzo[b]thiophene derivatives were shown to be potent inducers of apoptosis. cardiff.ac.uk Specifically, compounds bearing a phenyl or a para-fluorophenyl group at the 2-position of the 6-methoxybenzo[b]thiophene (B1315557) core demonstrated significant antiproliferative activity. cardiff.ac.uk Treatment of colon carcinoma cell lines, such as Caco-2 and HCT-116, with these compounds led to a notable increase in the expression of key apoptotic markers, including cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3. cardiff.ac.uk This indicates that the apoptotic cascade is a primary mechanism of their anticancer action.
Similarly, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated for their anticancer properties. One particular compound from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and was found to promote apoptosis. nih.gov The pro-apoptotic activity of this compound was confirmed by the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, indicating an inhibitory effect on the RhoA/ROCK pathway, which is crucial for cell survival and metastasis. nih.gov
Furthermore, studies on benzothiophene acrylonitrile analogs, which share structural resemblances with the combretastatin (B1194345) family of anticancer agents, have revealed their ability to induce an atypical form of apoptosis, consistent with mitotic catastrophe. nih.gov This is a significant finding, as many cancers develop resistance to conventional apoptosis-inducing therapies. nih.gov
In terms of cell cycle modulation, various benzothiophene derivatives have been shown to cause cell cycle arrest at different phases. For example, a novel synthetic benzo[c]phenanthridine (B1199836) alkaloid, NK314, which contains a structure related to the benzothiophene core, was found to induce significant G2 cell cycle arrest in multiple cell lines, irrespective of their p53 status. nih.gov This suggests a common mechanism of checkpoint activation. The study revealed that NK314 activates the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway, likely in response to DNA double-strand breaks. nih.gov Other nitrile derivatives have also been reported to arrest the cell cycle at the G2/M phase and induce apoptosis. semanticscholar.org
While the precise mechanisms for this compound remain to be elucidated, the existing data on its analogs strongly suggest that its biological activity is likely mediated through the induction of apoptosis and perturbation of the cell cycle.
Comprehensive Structure-Activity Relationship (SAR) Analysis for In Vitro Biological Responses
The biological activity of benzothiophene derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the benzothiophene core influence their therapeutic potential. The following sections detail the systematic effects of substitutions and the theoretical pharmacophoric features of this class of compounds.
Systematic Substitution Effects on Biological Activity
Systematic modifications of the 3-aryl-benzothiophene scaffold have provided valuable insights into the structural requirements for potent biological activity, particularly in the context of anticancer effects.
Studies on 2-aryl-3-anilinobenzo[b]thiophenes revealed that the nature of the aryl group at the 2-position plays a significant role in their antiproliferative activity. The unsubstituted 2-phenyl analog exhibited strong activity. The introduction of small substituents, such as a fluorine or a methyl group at the para-position of this 2-phenyl ring, resulted in only a slight reduction in antiproliferative activity. cardiff.ac.uk This suggests that this position can tolerate small modifications without a significant loss of potency. The core structure of 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene was retained in these studies, highlighting its importance for the observed activity. core.ac.uk
In a series of benzothiophene acrylonitrile analogs designed to mimic combretastatins, the substitution pattern on the phenyl ring attached to the acrylonitrile moiety was found to be critical. nih.govrsc.org Analogs with monomethoxy, dimethoxy, or hydroxydimethoxy groups on the phenyl ring were synthesized and evaluated. nih.gov Three novel acrylonitrile analogs demonstrated significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 values generally in the nanomolar range. nih.govrsc.org This indicates that the electronic and steric properties of the substituents on the phenyl ring are key determinants of their potent anticancer activity.
For benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position was shown to enhance antiproliferative activity. nih.gov This highlights the importance of specific functional groups at these positions for targeting pathways like the RhoA/ROCK pathway. nih.gov
The table below summarizes the findings from various studies on substituted benzothiophene derivatives and their biological activities.
| Core Structure | Position of Substitution | Substituent | Observed Biological Activity |
| 2-Aryl-3-anilinobenzo[b]thiophene | 2-phenyl ring (para-position) | -H, -F, -CH3 | Potent antiproliferative activity; small substituents are well-tolerated. cardiff.ac.uk |
| Benzothiophene acrylonitrile | Phenyl ring of acrylonitrile | -OCH3, di-OCH3, OH-di-OCH3 | Significant growth inhibition in cancer cell lines (nM range). nih.govrsc.org |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | C-3 and C-5 | Carboxamide (C-3), 1-methyl-1H-pyrazol (C-5) | Enhanced antiproliferative activity and apoptosis induction. nih.gov |
Identification of Pharmacophoric Features (Theoretical)
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For arylbenzothiophene derivatives, theoretical studies have been conducted to delineate the key features required for their interaction with biological targets, such as the inhibition of cancer cell growth.
A pharmacophore mapping study on arylbenzothiophene derivatives for the inhibition of MCF-7 breast cancer cells identified several crucial features. nih.gov The study, which employed both classical QSAR and 3D space modeling, revealed the importance of a phenolic hydroxyl group and a ketonic linkage in the basic side chain of 2-arylbenzothiophene derivatives, similar to the structure of raloxifene. nih.gov Furthermore, a piperidine (B6355638) ring connected through an ether linkage was found to be favorable for the inhibitory activity against this breast cancer cell line. nih.gov
The 3D space modeling approach further highlighted the critical inter-feature distances between a hydrogen bond acceptor (HB-acceptor), a hydrophobic feature, and a hydrogen bond donor (HB-donor) within the arylbenzothiophene scaffold. nih.gov These spatial relationships are essential for the molecule to fit into the binding site of its biological target and exert its inhibitory effect.
While a specific pharmacophore model for this compound has not been reported, the general features identified for the broader class of arylbenzothiophenes provide a valuable framework for understanding its potential interactions. The 3-methylphenyl group would contribute to the hydrophobic interactions, a key pharmacophoric feature. The benzothiophene core itself provides a rigid scaffold upon which these features are displayed in a specific spatial orientation.
The key pharmacophoric features identified for the anticancer activity of arylbenzothiophene derivatives are summarized below:
Hydrogen Bond Acceptor (HB-Acceptor): Often an oxygen or nitrogen atom in a side chain.
Hydrogen Bond Donor (HB-Donor): Typically a hydroxyl or amine group.
Hydrophobic Region: Provided by the aromatic rings of the benzothiophene core and the aryl substituent.
Specific Inter-feature Distances: The spatial arrangement and distances between these features are critical for activity.
These theoretical insights, combined with the experimental SAR data, provide a robust foundation for the rational design of new and more potent 3-aryl-benzothiophene derivatives as potential therapeutic agents.
Advanced Applications in Materials Science and Emerging Technologies
Utilization as Organic Electronic Materials
The rigid, planar structure and electron-rich nature of the benzothiophene (B83047) core provide excellent charge transport characteristics, making its derivatives highly suitable for use in organic electronic devices.
Active Layers in Organic Light-Emitting Diodes (OLEDs)
Benzothiophene derivatives are gaining attention as materials for the active layers in OLEDs. Their inherent fluorescence and the ability to form stable, amorphous films are key advantages. The introduction of substituents, such as the 3-methylphenyl group, can influence the emission color, quantum efficiency, and thermal stability of the resulting OLED device. google.com
Recent research has focused on developing benzothiophene-based molecules with donor-acceptor-donor (D-A-D) structures that exhibit thermally activated delayed fluorescence (TADF). rsc.orgrsc.org This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. For instance, new classes of organic luminescent materials based on bohrium.combenzothieno[3,2-b]benzothiophene-tetraoxide have been synthesized and have shown promising TADF properties. rsc.orgrsc.org These materials can be processed from solution, which is advantageous for fabricating large-area and flexible OLED displays. researchgate.netanr.fr The stability of benzothiophene derivatives, often characterized by a high glass transition temperature, contributes to the longevity of OLED devices. google.com
Table 1: Performance of selected benzothiophene-based OLEDs
| Emitting Material | Device Structure | Deposition Technique | Emission Color | External Quantum Efficiency (EQE) |
| POCz₂-BTBTOx₄ | Neat Film | Inkjet-Printing/Spin-Coating | - | - |
| PTz₂-BTBTOx₄ | Neat Film | - | - | - |
| MPA₂-BTBTOx₄ | Neat Film | - | - | - |
Data for specific performance metrics of these materials in OLED devices are part of ongoing research and not fully detailed in the provided sources.
Semiconductors in Organic Field-Effect Transistors (OFETs)
The excellent charge-carrying capabilities of benzothiophene derivatives make them prime candidates for the semiconductor layer in OFETs. bohrium.com These materials primarily exhibit p-type (hole-transporting) characteristics. The planarity of the benzothiophene ring system facilitates strong π-π stacking in the solid state, which is crucial for efficient charge transport. mdpi.com
Numerous studies have explored the synthesis and characterization of novel benzothiophene derivatives for OFET applications. bohrium.commdpi.com For example, solution-processable bohrium.combenzothieno[3,2-b]benzothiophene (BTBT) derivatives have been shown to have good thermal stability and desirable electronic properties. mdpi.com The performance of OFETs based on these materials is highly dependent on the thin-film morphology, which can be controlled by deposition techniques like solution shearing. mdpi.commdpi.com Researchers have achieved hole mobilities in the range of 0.005 to 0.03 cm²/Vs with high on/off current ratios, demonstrating the potential of these materials in practical electronic circuits. mdpi.commdpi.com
Table 2: OFET Performance of Benzothiophene Derivatives
| Compound | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Compound 1 (phenylethynyl end-cap) | Solution Shearing | ~0.03 | ~10⁶ |
| Compound 3 (BTT derivative) | Solution Shearing | 0.005 | >10⁶ |
Photovoltaic Applications in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, benzothiophene derivatives are utilized as electron-donor materials in the active layer of OSCs. nih.gov Their ability to absorb sunlight and generate excitons is central to the functioning of these devices. The broad absorption spectra and suitable energy levels of benzothiophene-based polymers and small molecules allow for efficient conversion of light into electricity. nih.govbentham.co.uk
Recent advancements have seen the development of benzodithiophene (BDT)-based polymers that have achieved power conversion efficiencies (PCEs) of over 19% in single-junction OSCs. nih.gov The structure of the donor material plays a critical role in the performance of the solar cell. For instance, the use of benzothiophene-based compounds as volatile solid additives has been shown to improve the morphology of the active layer, leading to enhanced charge separation, transport, and collection, ultimately boosting the PCE. figshare.com Modifications to the end-groups of non-fullerene acceptors with benzothiophene units have also led to improved open-circuit voltage (Voc) and short-circuit current density (Jsc), resulting in higher PCEs. nycu.edu.tw
Table 3: Performance of OSCs with Benzothiophene-based Materials
| Donor:Acceptor System | Additive | Power Conversion Efficiency (PCE) |
| PM6:Y6 | BzT | 16.1% (from 14.2%) |
| D18:Y6 | BzT | 17.7% (from 15.4%) |
| BDCPDT-BC:PBDB-T | - | 10.82% |
| DTCC-BC:PBDB-T | - | 10.74% |
Design and Synthesis of Chemosensors and Biosensors
The inherent fluorescence of the benzothiophene scaffold and its ability to interact with various analytes make it an excellent platform for the development of chemosensors and biosensors.
Fluorometric and Colorimetric Sensing Mechanisms
Benzothiophene-based sensors often operate on the principles of fluorescence or color change upon binding with a target analyte. The sensing mechanism can involve processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). nih.gov For example, a benzothiophene-based semi-bis-chalcone has been developed for the real-time sensing of hydrazine (B178648), where the interaction leads to a visible color change and quenching of fluorescence. rsc.orgresearchgate.net The design of these sensors often involves coupling the benzothiophene core with other molecular fragments that can selectively bind to the target. rsc.org
Detection of Ions, Small Molecules, and Biomolecules
The versatility of the benzothiophene structure allows for the design of sensors for a wide range of targets. Thiophene-based chemosensors have demonstrated the ability to detect various metal ions, including Zn²⁺, Hg²⁺, and Ag⁺. nih.govmdpi.com For instance, a novel thiophene-based fluorescent chemosensor was developed for the detection of Zn²⁺ and CN⁻, with applications in bioimaging in living cells and zebrafish. mdpi.comnih.gov Another thiophene-appended benzothiazole (B30560) compound has shown ratiometric detection capabilities for copper and cadmium ions with a very low limit of detection. nih.govacs.org Beyond ions, research has also explored benzothiophene derivatives for the detection of small molecules like hydrazine and for their potential as inhibitors of enzymes like cholinesterases, which is relevant to diseases such as Alzheimer's. rsc.orgmdpi.com
Table 4: Detection Limits of Benzothiophene-based Chemosensors
| Sensor | Target Analyte | Detection Limit |
| L2 (Thiophene-appended benzothiazole) | Cd²⁺ | 2.25 nM |
| L1 (Thiophene-appended benzothiazole) | Cu²⁺ | 1.06 x 10⁻⁷ M |
| DHADC (Thiophene-based chemosensor) | Zn²⁺ | 2.55 ± 0.05 µM |
Role in Photocatalysis and Photoredox Chemistry
Research into the photocatalytic and photoredox applications of benzothiophene derivatives is an active field. However, studies specifically investigating 3-(3-Methylphenyl)-1-benzothiophene as a photocatalyst or a key component in photoredox-mediated organic transformations are not present in the reviewed literature.
Organic Transformations Under Photoredox Conditions
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Several studies describe methods for the synthesis of the benzothiophene scaffold itself using photoredox catalysts. For instance, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with various alkynes using Eosin (B541160) Y as the catalyst can produce a range of substituted benzothiophenes. acs.orgorganic-chemistry.org Similarly, dual copper/photoredox catalytic systems have been developed for the C-H arylation of azole derivatives, demonstrating the broad utility of this approach. rsc.org However, these reports focus on the synthesis of benzothiophene derivatives rather than the use of a compound like this compound as the active photocatalyst.
Energy Transfer and Electron Transfer Processes
Energy and single-electron transfer (SET) are fundamental processes in photoredox chemistry. nih.gov The efficacy of a photocatalyst is often determined by its excited-state redox potentials, which dictate its ability to oxidize or reduce a substrate. beilstein-journals.org While the photophysical properties of various organic dyes and polymers containing thiophene (B33073) rings have been studied for their photocatalytic performance, researchgate.net no specific data on the energy levels, excited-state potentials, or electron transfer kinetics of this compound could be located. This information is crucial for assessing its potential as a photoredox catalyst.
Application as Ligands in Coordination Chemistry
The use of heterocyclic compounds as ligands for transition metals is a cornerstone of coordination chemistry and catalysis. While thiophene- and benzothiophene-containing molecules can act as ligands, there is no evidence in the surveyed literature of this compound being utilized in this capacity.
Synthesis of Metal Complexes with Benzothiophene Ligands
Scientific reports detail the synthesis of metal complexes using benzothiophene derivatives that are functionalized with specific coordinating groups, such as Schiff bases or carboxamides. rsc.orgnih.govnih.gov In these cases, coordination to the metal center typically occurs through heteroatoms like nitrogen and oxygen within the functional group, with the benzothiophene moiety acting as a substituent. rsc.orgnih.gov There are no reports on the synthesis of metal complexes where the sulfur atom or the π-system of the this compound core itself acts as the primary coordinating agent to form stable, catalytically active species.
Catalytic Applications of Metal-Benzothiophene Complexes
The catalytic activity of metal complexes is highly dependent on the electronic and steric properties of their ligands. Metal complexes featuring thiophene-derived Schiff base ligands have been screened for various biological and catalytic activities. nih.govjcchems.com However, without reports on the successful synthesis of metal complexes using this compound as a ligand, there is consequently no information on their potential catalytic applications. Research on related heterocyclic ligands, such as N,S-heterocyclic carbenes, shows catalytic utility in C-C coupling reactions, but these are structurally distinct from the compound . nih.gov
Supramolecular Assembly and Self-Assembled Systems
The ability of molecules to form ordered structures through non-covalent interactions is key to the development of advanced functional materials. While certain benzothiophene-based molecules, notably acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) derivatives, are renowned for their self-assembly properties and application in organic electronics, nih.gov no such studies have been published for this compound. The specific structural features that drive the self-assembly in BTBT, such as its rigid, planar, and extended π-system, are different from those of the target compound. The literature lacks any investigation into the molecular packing, crystal engineering, or formation of higher-order structures involving this compound.
Non-Covalent Interactions in Molecular Recognition
The molecular architecture of this compound is conducive to a variety of non-covalent interactions that are fundamental to molecular recognition events. These weak interactions, while individually modest in strength, collectively dictate the specific binding and assembly of molecules. The key non-covalent forces at play include π-π stacking, C-H···π interactions, and van der Waals forces, which are influenced by the compound's aromatic nature and the presence of the methyl group.
The benzothiophene moiety and the phenyl ring of the 3-substituent are both extended π-systems, making them prime candidates for π-π stacking interactions . In suitable solvents or in the solid state, these aromatic rings can arrange in a face-to-face or offset fashion, contributing to the stability of molecular aggregates. The positioning of the methyl group on the phenyl ring can modulate the geometry and strength of these interactions.
While specific quantitative data on the molecular recognition events of this compound are not extensively documented in the reviewed literature, the principles governing the behavior of related benzothiophene and aromatic compounds provide a strong basis for understanding its potential. The interplay of these non-covalent forces is expected to be a key factor in the design of host-guest systems, sensors, and other molecular recognition-based technologies.
| Interaction Type | Participating Moieties | Significance in Molecular Recognition |
| π-π Stacking | Benzothiophene ring, Phenyl ring | Promotes association of aromatic systems, influencing self-assembly and binding to other π-rich molecules. |
| C-H···π Interactions | Methyl group C-H bonds, Aromatic rings | Provides directional control in molecular packing and contributes to binding specificity. |
| Van der Waals Forces | Entire molecule | Dictates the overall shape complementarity and close-packing in molecular assemblies. |
Formation of Ordered Structures and Nanomaterials
The ability of organic molecules to self-assemble into highly ordered structures is a cornerstone of modern materials science, with applications ranging from organic electronics to nanotechnology. The molecular design of this compound suggests a predisposition for forming such ordered assemblies, driven by the non-covalent interactions discussed previously.
Research on related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives has demonstrated that the functionalization of the core structure significantly influences the solid-state assembly and electronic properties. nih.govmdpi.com The tendency of these molecules to form highly ordered structures, such as crystalline thin films, is crucial for efficient charge transport in organic field-effect transistors (OFETs). nih.gov The introduction of substituents can tune the molecular packing from the well-known herringbone arrangement to other motifs, thereby altering the material's performance. mdpi.com
For this compound, the interplay between the planar benzothiophene core and the out-of-plane twist of the 3-methylphenyl group is expected to be a critical determinant of its packing in the solid state. This can lead to the formation of various crystalline polymorphs, each with distinct physical properties. In some instances, the presence of specific functional groups on related molecules has been shown to induce the formation of liquid crystalline phases, which represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal.
While the formation of specific nanomaterials from this compound has not been detailed in the available literature, the inherent self-assembly properties of the benzothiophene scaffold suggest its potential as a building block for such structures. Techniques such as solution-phase self-assembly or vapor deposition could potentially be employed to create nanostructures like nanowires, nanoribbons, or thin films with controlled morphology and properties. The methyl group would play a crucial role in modulating the intermolecular interactions that govern the growth and stability of these nanomaterials. acs.org
| Type of Ordered Structure | Driving Forces | Potential Applications |
| Crystalline Solids | π-π stacking, C-H···π interactions, Van der Waals forces | Organic electronics, pharmaceuticals, pigment technology |
| Liquid Crystalline Phases | Anisotropic molecular shape, intermolecular forces | Displays, sensors, tunable optical materials |
| Self-Assembled Monolayers | Molecule-substrate interactions, intermolecular forces | Surface modification, molecular electronics |
| Nanomaterials (e.g., nanowires) | Directional non-covalent interactions | Nanoelectronics, optoelectronics, catalysis |
Future Research Directions and Translational Prospects Non Clinical Focus
Development of Novel and Efficient Synthetic Routes to Complex Benzothiophene (B83047) Scaffolds
The synthesis of substituted benzothiophenes, particularly those functionalized at the C3-position like 3-(3-Methylphenyl)-1-benzothiophene, remains a significant challenge. nih.gov Traditional methods often suffer from poor regioselectivity and require harsh conditions. mdpi.com Future research will prioritize the development of more efficient, atom-economical, and versatile synthetic strategies.
Key areas of development include:
Transition-Metal Catalysis: Palladium-catalyzed reactions have become crucial for constructing benzothiophene skeletons through C-H and C-S bond functionalization. researchgate.net Future work will likely focus on using less expensive and more abundant metals, developing more efficient catalyst systems like Pd-PEPPSI complexes, and expanding the scope to include challenging substrates like aryl chlorides. organic-chemistry.orgresearchgate.net
Aryne Chemistry: The reaction of aryne precursors with alkynyl sulfides has emerged as a powerful, one-step method for producing complex benzothiophenes with a wide tolerance for different functional groups. chemistryviews.orgnih.gov This approach allows access to derivatives that are difficult to synthesize via conventional means. nih.gov Further exploration of this chemistry could enable the synthesis of a vast library of multisubstituted benzothiophenes. nih.gov
Metal-Free Annulation: An innovative, metal-free approach involves a twofold vicinal C-H functionalization of arenes. nih.gov This one-pot method proceeds through an interrupted Pummerer reaction, a researchgate.netresearchgate.net-sigmatropic rearrangement, and a cyclization sequence. nih.govnih.gov This strategy is especially promising for the rapid synthesis of benzothiophenes from non-prefunctionalized polyaromatic hydrocarbons. nih.gov
Electrochemical Synthesis: Green and efficient electrochemical methods are being developed for creating C3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under catalyst-free conditions. organic-chemistry.org Expanding this electrochemical approach to C-C bond formation could provide a sustainable route to 3-aryl benzothiophenes.
Table 1: Comparison of Modern Synthetic Strategies for Substituted Benzothiophenes
| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Reference |
|---|---|---|---|
| Metal-Free C-H Arylation | Benzothiophene S-oxides, TFAA, pTsOH | Complete C3-regioselectivity, mild conditions, avoids precious metals. | nih.gov |
| Aryne Cyclization | o-Silylaryl triflates, Alkynyl sulfides, CsF | One-step synthesis, good functional group tolerance, accesses complex derivatives. | chemistryviews.orgnih.gov |
| Transition-Metal C-H/C-S Coupling | Pd(OAc)₂, substituted benzoic acid ligand | High efficiency for certain scaffolds like dibenzothiophenes. | researchgate.net |
| Photocatalytic Radical Annulation | Eosin (B541160) Y, Green light | Uses visible light, regioselective, mild conditions. | organic-chemistry.org |
| Electrochemical Sulfonation | Sodium sulfinates | Oxidant- and catalyst-free, green chemistry approach. | organic-chemistry.org |
Exploration of Unconventional Reactivity and Catalytic Transformations
Moving beyond established synthetic routes, future research will delve into the unconventional reactivity of the benzothiophene core to unlock novel molecular architectures. The electron-rich nature of the heterocycle makes it prone to electrophilic substitution, but its full reactive potential is much broader. numberanalytics.com
Promising areas for exploration include:
Interrupted Pummerer Reactivity: The use of benzothiophene S-oxides as precursors for C3-functionalization represents a paradigm shift. nih.gov This umpolung strategy, which reverses the inherent nucleophilicity of the C3 position, allows for metal-free C-C bond formation under mild conditions. nih.gov Further investigation into the scope of coupling partners for this reaction is a significant avenue for future work.
Catalytic Ring-Opening and Dearomatization: While often seen as a degradation pathway, controlled catalytic ring-opening can be a strategic tool. Rhodium complexes have been shown to catalyze the transformation of benzothiophene to 2-ethylthiophenol through a mechanism involving ring-opening before hydrogenation. acs.org Similarly, the catalytic asymmetric dearomatization of the thiophene (B33073) motif can produce valuable chiral spiranes. rsc.org Harnessing these transformations could lead to novel scaffolds not accessible through traditional methods.
C-S Bond Activation and Cleavage: Transition-metal-mediated activation and cleavage of the C-S bond is an increasingly attractive strategy for forging new C-C and C-heteroatom bonds. researchgate.net This approach is fundamental in processes like hydrodesulfurization (HDS) but also holds synthetic promise for skeletal editing of the benzothiophene core. researchgate.netacs.org
Integration of Machine Learning and AI in Compound Design and Prediction
Future applications in this domain include:
Property Prediction: ML models, such as Gradient-Boosting Regression, have already been used to predict the optical and electronic properties of benzothiophene-based polymers with high accuracy (R² = 0.86). mdpi.com Such models can rapidly screen virtual libraries of tens of thousands of compounds to identify candidates with tailored absorption maxima (λmax) or energy bandgaps for applications in materials science. researchgate.netmdpi.com
Generative Models for De Novo Design: Deep reinforcement learning and other generative approaches can design novel benzothiophene derivatives from the ground up. nih.gov These models can be trained to optimize for specific properties, such as high biological affinity for a target enzyme or desired physicochemical properties, while also considering synthetic feasibility. mdpi.comnih.gov
Accelerating Catalyst and Reaction Discovery: AI can be applied to predict the efficiency of catalysts for specific transformations, such as in the HDS of dibenzothiophenes. nih.gov This can guide the development of new catalysts for both the synthesis and transformation of complex benzothiophenes. Furthermore, AI tools can recommend synthetic pathways, streamlining the process of metabolic engineering and chemical production. nih.gov
Table 2: Application of Machine Learning in Benzothiophene Research
| ML Model/Approach | Application Area | Predicted/Optimized Property | Reported Accuracy/Performance | Reference |
|---|---|---|---|---|
| Gradient-Boosting Regression (GBR) | Polymer design for photodetectors | Absorption maxima (λmax) | R² = 0.86 | mdpi.com |
| Random Forest & Decision Tree | Design of fluorescent organic polymers | λmax and emission properties | R² = 0.96-0.98 | researchgate.net |
| Random Forest & Lasso Regression | Hydrodesulfurization (HDS) catalysis | Conversion of dibenzothiophene | Good predictive accuracy | nih.gov |
| MetaGIN (AI Framework) | General molecular property prediction | Solubility, toxicity, etc. (from 2D graphs) | MAE = 0.0851 on PCQM4Mv2 dataset | eurekalert.orgnewswise.com |
Discovery of New Biological Probes and Tools for Mechanistic Biology (In Vitro)
The unique photophysical properties of certain benzothiophene derivatives make them ideal scaffolds for creating fluorescent probes to study biological processes in vitro. nih.gov These tools can help elucidate complex biological mechanisms without a therapeutic goal.
Future directions include:
Dual-Functional Probes: Researchers have designed benzothiophene-based fluorescent probes capable of simultaneously detecting multiple analytes. For example, a probe named TPABT can detect changes in cellular polarity and the presence of cyanide through two independent fluorescence channels (766 nm and 640 nm). nih.gov This multi-responsive capability is highly valuable for studying cellular environments.
Turn-On Biosensors: The benzothiophene scaffold can be integrated into "off-on" sensor systems. By attaching a quencher group that can be selectively cleaved by a specific analyte, the probe's fluorescence is "turned on" only in the presence of the target. This principle has been used to create probes for biothiols like cysteine and glutathione. mdpi.com
Probes for Disease-Related Parameters: Given that changes in intracellular polarity are associated with cancer, developing advanced benzothiophene probes to differentiate between normal and cancerous cells based on this parameter is a promising research avenue. nih.gov The low cytotoxicity and good cell membrane permeability of these probes make them suitable for live-cell imaging. nih.govmdpi.com
Expansion into Advanced Functional Materials with Tunable Properties
Benzothiophene and its derivatives are privileged structures in materials science, particularly for organic electronics, due to their high charge carrier mobility and thermal stability. mdpi.commdpi.com The 3-aryl substitution pattern of this compound can be strategically used to influence molecular packing and solubility, which are critical for device performance.
Key areas for expansion are:
Organic Semiconductors: researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives are extensively studied for organic field-effect transistors (OFETs). mdpi.com Future research will focus on fine-tuning the electronic properties of these materials. For instance, the oxidation of the sulfur atoms in the thiophene rings to sulfones significantly alters crystal packing, increases thermal stability, and enhances fluorescence quantum yields to over 99%. mdpi.com This chemical modification transforms the electron-donating thiophene into an electron-accepting sulfonyl group, providing a powerful method to tune the material's properties. mdpi.com
Fluorescent Materials: The high quantum yields of oxidized benzothiophene derivatives make them excellent candidates for organic light-emitting diodes (OLEDs). mdpi.com By systematically modifying the substitution pattern on the benzothiophene core, materials with tunable emission colors across the visible spectrum can be designed.
Photodetectors and Solar Cells: Benzothiophene-based polymers are being designed for photodetector applications due to their superior optical and electronic properties. mdpi.com Their rigid structure facilitates high charge carrier mobility and light absorption across the UV-Vis spectrum. mdpi.com The use of AI-assisted design can accelerate the discovery of new polymers with bandgaps optimized for specific wavelengths, enhancing solar energy harvesting efficiency. mdpi.com
Table 3: Tuning Material Properties of Benzothiophene Derivatives via Sulfur Oxidation
| Compound | Modification | Key Property Change | Reference |
|---|---|---|---|
| 2,7-diBr-BTBT | Base Compound | Baseline optical and electronic properties. | mdpi.com |
| 2,7-diBr-BTBTDO | Oxidation to 5,5-dioxide | Increased thermal stability, enhanced emission. | mdpi.com |
| 2,7-diBr-BTBTTO | Oxidation to 5,5,10,10–tetraoxide | Significant shift in absorption/emission to longer wavelengths, quantum yield >99%. | mdpi.com |
Multidisciplinary Approaches to Address Complex Scientific Challenges
Addressing complex global challenges, such as environmental remediation and sustainable energy, requires integrating knowledge from multiple scientific disciplines. Benzothiophene chemistry is well-positioned to contribute to these efforts through multidisciplinary collaborations.
An exemplary challenge is hydrodesulfurization (HDS) , the industrial process of removing sulfur compounds like benzothiophene from fossil fuels to prevent acid rain. nih.govmdpi.com
Chemistry & Catalysis: Developing highly efficient catalysts that can cleave the robust C-S bonds in sterically hindered dibenzothiophenes is a long-standing goal. acs.orgnih.gov
Computational Science: ML models are now being used to predict catalyst performance based on properties like pore size and slab length, accelerating the discovery of better HDS catalysts. nih.gov
Biotechnology: As an alternative to thermochemical HDS, biodesulfurization using microorganisms like Rhodococcus qingshengii is being explored. mdpi.com Understanding the metabolic pathways and engineering more efficient strains is a key objective.
By combining novel synthetic chemistry to create model compounds, advanced materials science to design new catalysts, and AI to predict outcomes, researchers can develop holistic solutions to such complex problems. This integrated approach, bringing together synthetic chemists, materials scientists, computational experts, and biotechnologists, represents the future of translational research for scaffolds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)-1-benzothiophene, and how can purity be optimized?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 1-benzothiophene derivatives and 3-methylphenylboronic acid. Key steps include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a DMF/H₂O solvent system under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR (δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; [M+H]⁺ = 225.115) .
Q. How can the electronic properties of this compound be experimentally determined?
- Methodology :
- UV-Vis spectroscopy : Measure λmax in dichloromethane (e.g., ~280 nm for π→π* transitions).
- Cyclic voltammetry : Determine HOMO/LUMO levels using a three-electrode system (e.g., HOMO ≈ -5.4 eV vs. Fc/Fc⁺) .
- Theoretical validation : Compare experimental data with DFT calculations (B3LYP/6-31G* basis set) to model frontier molecular orbitals .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELXL-2018 for refinement (R-factor < 0.05) to resolve bond lengths (e.g., C–S bond ≈ 1.71 Å) and torsion angles .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >250°C).
- HPLC : Monitor purity (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How can crystallographic data contradictions arise in this compound derivatives, and how are they resolved?
- Methodology : Discrepancies in unit cell parameters (e.g., due to polymorphism or twinning) require:
- Robust data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- TWINLAW analysis in SHELXL : Identify twin laws (e.g., twofold rotation) and refine using HKLF5 format .
- Validation tools : Check Rint (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. What computational strategies predict the compound’s reactivity in photophysical applications?
- Methodology :
- Time-dependent DFT (TD-DFT) : Simulate excited-state properties (e.g., charge-transfer transitions) with CAM-B3LYP/def2-TZVP.
- Molecular docking : Study interactions with biological targets (e.g., aryl hydrocarbon receptor) using AutoDock Vina (binding affinity < -7 kcal/mol) .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) over 100 ns trajectories to assess conformational stability .
Q. How do substituent effects (e.g., methyl vs. fluoro groups) influence the compound’s electronic structure?
- Methodology :
- Comparative crystallography : Analyze bond length alterations (e.g., C–C in 3-methylphenyl vs. 3-fluorophenyl derivatives) using CCDC data .
- Electron-density maps : Generate Laplacian plots (e.g., in AIMAll) to identify hyperconjugation from methyl groups .
- Spectroscopic correlation : Compare IR carbonyl stretches (Δν ~15 cm⁻¹ for electron-withdrawing vs. donating groups) .
Q. What challenges arise in characterizing non-covalent interactions (e.g., π-stacking) in solid-state structures?
- Methodology :
- Hirshfeld surface analysis : Quantify contact contributions (e.g., C···H vs. S···H interactions) via CrystalExplorer.
- Energy frameworks : Construct using CE-B3LYP/6-31G(d,p) to visualize stabilizing interactions (e.g., dispersion forces >2 kJ/mol) .
- Variable-temperature XRD : Monitor thermal expansion coefficients to assess interaction strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
